

# Pharmacokinetic Analysis of DSP-2230 in Healthy Subjects: Application Notes and Protocols

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## Compound of Interest

Compound Name: DSP-2230

Cat. No.: B607216

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This document provides a detailed overview of the pharmacokinetic (PK) analysis of **DSP-2230** (now known as ANP-230), a selective voltage-gated sodium channel blocker, in healthy subjects. The information is compiled from publicly available clinical trial information.

## Introduction

**DSP-2230** is an investigational drug developed for the treatment of neuropathic pain.<sup>[1][2]</sup> Its mechanism of action involves the inhibition of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for the initiation and propagation of pain signals.<sup>[3][4][5]</sup> Early-phase clinical trials in healthy volunteers are essential to understanding the safety, tolerability, and pharmacokinetic profile of a new chemical entity. A Phase 1, three-part study was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of **DSP-2230**, as well as the influence of food on its absorption.<sup>[6]</sup> The development of **DSP-2230** was later transferred from Sumitomo Dainippon Pharma to AlphaNavi Pharma, and the compound was renamed ANP-230.<sup>[1][7]</sup>

## Pharmacokinetic Data Summary

While the Phase 1 clinical trials for **DSP-2230** have been completed, specific quantitative pharmacokinetic data from these studies in healthy subjects are not publicly available.<sup>[1][8]</sup> The

tables below are structured to represent the key pharmacokinetic parameters that were intended for assessment in these trials.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **DSP-2230** in Healthy Subjects (Fasted State)

Dose Group	N	Cmax (ng/mL)	Tmax (hr)	AUC0-t (nghr/mL)	AUC0-inf (nghr/mL)	t1/2 (hr)
Dose 1	6	Data not available	Data not available	Data not available	Data not available	Data not available
Dose 2	6	Data not available	Data not available	Data not available	Data not available	Data not available
...	...	...	...	...	...	...
Placebo	3/group	Data not available	Data not available	Data not available	Data not available	Data not available

Cmax:  
Maximum  
plasma  
concentrati  
on; Tmax:  
Time to  
reach  
maximum  
plasma  
concentrati  
on; AUC0-  
t: Area  
under the  
plasma  
concentrati  
on-time  
curve from  
time zero  
to the last  
measurabl  
e  
concentrati  
on; AUC0-  
inf: Area  
under the  
plasma

concentrati  
on-time  
curve from  
time zero  
to infinity;  
 $t_{1/2}$ :  
Elimination  
half-life.

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Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of **DSP-2230** in Healthy Subjects

Dose Group	N	C <sub>max,ss</sub> (ng/mL)	T <sub>max,ss</sub> (hr)	AUC <sub>t,ss</sub> (ng*hr/mL)	t <sub>1/2</sub> (hr)	Rac
Dose X	9	Data not available	Data not available	Data not available	Data not available	Data not available
...	...	...	...	...	...	...
Placebo	3/group	Data not available	Data not available	Data not available	Data not available	Data not available

C<sub>max,ss</sub>:  
 Maximum  
 plasma  
 concentrati  
 on at  
 steady  
 state;  
 T<sub>max,ss</sub>:  
 Time to  
 reach  
 maximum  
 plasma  
 concentrati  
 on at  
 steady  
 state;  
 AUC<sub>t,ss</sub>:  
 Area under  
 the plasma  
 concentrati  
 on-time  
 curve over  
 a dosing  
 interval at  
 steady  
 state; t<sub>1/2</sub>:  
 Elimination

half-life;  
Rac:  
Accumulati  
on ratio.

Table 3: Food Effect on Pharmacokinetics of a Single Dose of **DSP-2230** in Healthy Subjects

Parameter	Fed State (N=12)	Fasted State (N=12)	Geometric Mean Ratio (Fed/Fasted)	90% Confidence Interval
C <sub>max</sub> (ng/mL)	Data not available	Data not available	Data not available	Data not available
AUC <sub>0-t</sub> (ng·hr/mL)	Data not available	Data not available	Data not available	Data not available
AUC <sub>0-inf</sub> (ng·hr/mL)	Data not available	Data not available	Data not available	Data not available

## Experimental Protocols

The following protocols are based on the described design of the Phase 1 clinical trials for **DSP-2230** in healthy subjects.[\[6\]](#)[\[9\]](#)

## Study Design

A three-part Phase 1 study was conducted:

- Part 1: Single Ascending Dose (SAD): A randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of **DSP-2230** in the fasted state. Up to 8 cohorts of 9 subjects were planned, with 6 receiving **DSP-2230** and 3 receiving a placebo. The initial dose for the first cohort was not to exceed 3 mg.[\[6\]](#)
- Part 2: Food Effect: A randomized, open-label, two-way crossover study to assess the effect of a high-fat meal on the pharmacokinetics of a single oral dose of **DSP-2230**. A total of 12 healthy subjects were to receive the drug in both fed and fasted states.[\[6\]](#)

- Part 3: Multiple Ascending Dose (MAD): A randomized, double-blind, placebo-controlled study to investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of **DSP-2230**. Up to 6 cohorts of 12 healthy volunteers were planned, with 9 receiving **DSP-2230** and 3 receiving a placebo for up to 14 days.[6]

Another Phase 1 study investigated the effect of single and repeated doses of **DSP-2230** on renal function in healthy male subjects. This study involved a single dose of 400 mg and multiple doses of 80 mg twice daily.[9][10]

## Participant Population

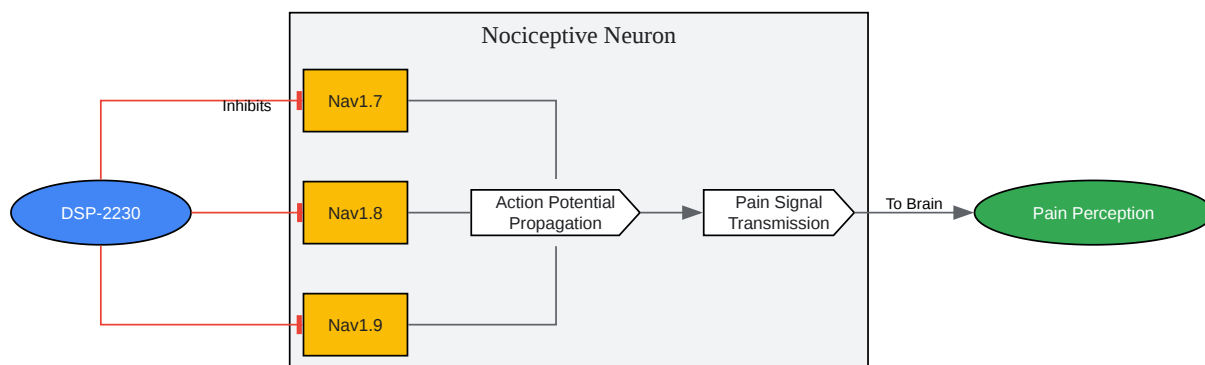
Healthy male and female volunteers between the ages of 18 and 55 years were recruited for the studies.[6]

## Sample Collection and Bioanalysis

- Blood Sampling: Venous blood samples were collected at predefined time points before and after drug administration to determine the plasma concentrations of **DSP-2230** and its metabolites.[6]
- Urine Sampling: Urine was collected to assess the excretion of **DSP-2230** and its breakdown products.[6]
- Bioanalytical Method: Although the specific analytical method has not been published, it is standard practice to use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule drugs and their metabolites in biological matrices like plasma and urine. This method offers high sensitivity and selectivity.

## Visualizations

### Mechanism of Action of DSP-2230



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Caption: Mechanism of action of **DSP-2230** on voltage-gated sodium channels.

## Phase 1 Clinical Trial Workflow for DSP-2230





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Caption: Workflow of the Phase 1 clinical trial of **DSP-2230** in healthy subjects.

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